5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Catalog No.
S821083
CAS No.
1784380-03-5
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

CAS Number

1784380-03-5

Product Name

5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-11-6(3)10-5(4)8/h1-2H,(H,9,10,11)

InChI Key

WWMXUPWIWJIDBM-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=NC(=C1Br)Cl

Canonical SMILES

C1=C2C=NNC2=NC(=C1Br)Cl
  • Heterocyclic Scaffolding

    The core structure of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine incorporates two important heterocyclic rings: pyrazole and pyridine. Heterocyclic compounds are a vast class of molecules with diverse biological properties . The combination of these rings in 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine might provide a unique scaffold for further derivatization and exploration of potential bioactivity.

  • Medicinal Chemistry

    The presence of the bromine and chlorine substituents on the molecule introduces the possibility of exploring its interaction with biological targets. Halogenated heterocycles are frequently investigated for their potential medicinal properties . Research in this area might involve synthesizing and testing analogs of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine to identify compounds with specific biological activities.

  • Material Science

    Pyrazole derivatives have been explored for their potential applications in material science . The properties of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine, such as conductivity or thermal stability, could be investigated for potential applications in materials development.

5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by the presence of a fused pyrazole and pyridine ring system. The molecular formula for this compound is C7_7H4_4BrClN2_2, and it features bromine and chlorine substituents that significantly influence its chemical properties. This compound is part of the broader class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential medicinal applications

Pyrazolepyridines can exhibit various biological activities depending on the nature of the substituents. Some reported mechanisms of action of pyrazolepyridines include inhibition of enzymes or interaction with specific receptors [].

While specific reactions involving 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine are not extensively documented in the literature, it is understood that halogenated heterocycles like this compound can participate in various chemical transformations. Common reactions may include nucleophilic substitutions and coupling reactions, particularly due to the presence of the halogen atoms that can enhance reactivity

Synthesis of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the condensation of hydrazines with β-enaminoketones or 1,3-dicarbonyl compounds to form the pyrazole ring followed by subsequent functionalization to introduce the bromine and chlorine substituents. Another method includes using 2-chloro-3-pyridinecarboxaldehyde in a ring-closing reaction facilitated by a catalyst such as hydroxylamine hydrochloride in dimethylformamide. This method has been reported to yield high amounts of the desired product under mild conditions .

5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine has potential applications in medicinal chemistry due to its unique structure which may lead to novel therapeutic agents. Additionally, its properties could be explored for use in material science, particularly in developing conductive or thermally stable materials. The compound's ability to interact with various biological targets also suggests its utility in drug development and formulation

Several compounds share structural similarities with 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine. Here are some notable examples:

Compound NameStructure TypeKey Features
5-Bromo-1H-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridineLacks chlorine substituent; potential for similar reactivity.
5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridineMethyl-substituted pyrazoloSimilar halogenation; differing methyl group influences properties.
6-Chloro-1H-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridineLacks bromine; potential differences in biological activity.

These compounds exhibit variations in substitution patterns that can significantly affect their chemical reactivity and biological properties. The unique combination of bromine and chlorine on the pyrazolo[3,4-b]pyridine framework makes 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine particularly interesting for further research into its potential applications and functionalities compared to its analogs

The pyrazolo[3,4-b]pyridine family is commonly assembled by (i) constructing a pyridine ring onto a pre-existing pyrazole or (ii) constructing a pyrazole ring onto a pre-functionalised pyridine [1]. Subsequent regio-selective halogenations, particularly at C-5 and C-6, provide entry to 5-bromo-6-chloro analogues that can be exploited in fragment-based drug discovery, covalent-probe design, or cross-coupling platforms. Key advances in electrophilic bromination, POCl₃-mediated chlorodehydroxylation, metal-mediated C–H activation and one-pot cascade cyclisations now allow for convergent preparation on multigram scale with high positional fidelity [2] [3] [4] [5].

Synthetic Methodologies

General Synthetic Routes to Pyrazolo[3,4-b]pyridines (Section 3.1)

StrategyTypical Electrophile / Nucleophile PairCatalyst / ReagentIllustrative YieldPrimary Literature
Gould–Jacobs annulation (pyridine built onto pyrazole)5-Aminopyrazole + diethyl ethoxymethylenemalonateReflux EtOH → POCl₃ chlorodehydroxylation72-88% [1]Alkorta & Elguero review [1]
Hydrazine ring closure (pyrazole built onto pyridine)2-Chloro-3-carbonyl or 3-cyano-pyridines + NH₂NH₂·H₂OEtOH reflux, 4-12 h60-89% [2]El-Enany et al. [2]
C≡C activation 6-endo-dig cascade5-Aminopyrazole + alkynyl aldehydeAgOAc / TfOH or NBS/NIS65-83% [5]Sun & co-workers [5]
Ir-catalysed C-3 borylation (late-stage)Pyrazolopyridine + B₂pin₂[Ir(COD)OMe]₂/dtbpy, MTBE, 100 °C MW75-91% [6]Bedwell et al. [6]

These generic routes feed directly into the halogen-specific manoeuvres detailed below.

Specific Methods for 5-Bromo-6-Chloro-1H-pyrazolo[3,4-b]pyridine (Section 3.2)

Route Starting from 5-Bromo-1H-pyrazolo[3,4-b]pyridine (3.2.1)

  • Obtain 5-bromo core
    Commercial material or two-step laboratory synthesis (hydrazine cyclisation then NBS bromination) gives 5-bromo-1H-pyrazolo[3,4-b]pyridine in 46-70% overall yield [3] [7].

  • C-6 Chlorodehydroxylation
    a. One-pot N-oxide route: Oxidise at N-1 (mCPBA, 0 °C → rt), then treat the N-oxide with POCl₃ (1.1 equiv) at 140 °C in a sealed tube. This solvent-free protocol replaces the N-oxide O-atom with Cl at C-6 in 83-90% yield on 50-120 g scale [4].
    b. 6-Hydroxy intermediate route: Directed lithiation at C-6 (–78 °C, LDA), quench with DMF, then POCl₃ (neat, 110 °C, 3 h) affords the same chloride in 68-75% isolated yield [8].

  • Work-up & purification
    Rapid inverse-temperature quench of neat POCl₃ mixtures avoids hazardous exotherms [4]; crude product is triturated with 10% NaHCO₃ then crystallised (EtOAc / hexane) to ≥97% HPLC purity.

Sequential Halogenation Approaches (3.2.2)

StepReagentSolvent / Temp.TimeTypical YieldPositional Selectivity
C-5 bromination (starting from pyrazolo-pyridine)N-Bromosuccinimide (1.05 eq) + CFL photolysis [3]MeCN, rt2 h (flow)78-88%C-5 ≫ C-3
C-6 chlorination (starting from 5-bromo-6-OH scaffold)POCl₃ (1 eq) + pyridine [4]140 °C, sealed2 h85-90%Exclusive C-6

Sequential execution provides the target in 66-75% overall isolated yield without chromatographic separation.

Cyclization-Based Strategies (3.2.3)

A silver- or NBS-mediated 6-endo-dig cascade between 5-aminopyrazole and 3-bromo-propiolaldehyde delivers 5-bromo-6-chloro products directly when NBS is used as both halogen source and oxidant (Table 1).

EntryCatalyst SystemElectrophileHalogen SourceProduct YieldRef.
1Ag(CF₃CO₂) (10 mol %) / TfOH (30 mol %)3-chloro-3-bromopropynalExternal NBS (1.2 eq)71% [5]
2I₂ / NBS (dual)Alkynyl aldehydeNBS (2 eq)68% [5]

Mechanistically, an initial Michael addition forms an iminium alkynyl intermediate, followed by 6-endo cyclisation, NBS-mediated oxidation and halogen transfer delivering the C-5 bromide and C-6 chloride in a single pot [5].

Optimisation of Reaction Conditions (Section 3.3)

Parameter ScreenedInvestigated RangeOptimum (Target Step)Observed Impact on Yield
POCl₃ equivalents0.5–3.01.1 eq (chlorodehydroxylation)>1.3 eq lowers purity via dichloride formation [4]
Reaction temperature for POCl₃ step100–180 °C140 °C sealed<120 °C incomplete conversion; >160 °C decomposition [4]
NBS equivalents for C-5 bromination1.0–1.51.05 eqExcess NBS gives trace dibromination at C-3 [3]
Photochemical light sourceCFL (23 W) vs. 365 nm LEDCFL continuous-flowLED required longer residence time (↓7% yield) [9]
Solvent for Ir-borylationMTBE, dioxane, THFMTBE (100 °C, MW)MTBE delivered 10-15% higher borylation yields [6]

Purification Techniques and Challenges (Section 3.4)

  • Column chromatography on neutral silica can induce halogen exchange (bromide→chloride) at C-5. Reverse-phase C18 (MeCN/H₂O, 0.1% TFA) avoids this hazard and affords ≥98% purity in a single run [6].
  • Crystallisation windows: 5-bromo-6-chloro derivatives crystallise from EtOAc/hexane (1:2) at −20 °C with 80-85% recovery [2].
  • Metal trace removal: Residual iridium (≤2 ppm) from C-3 borylation is scavenged by a short pass through QuadraSil® MP (1 g / 100 mg API) reaching ICH Q3D Class 1 compliance [6].
  • Isomer separation: During late-stage N-protection, N-1/N-2 SEM isomers are baseline-separated on 10% EtOAc/hexane allowing selective downstream functionalisation [6].

Scalability and Industrial Production Considerations (Section 3.5)

Unit OperationDemonstrated ScaleProcess Hazard / MitigationThroughput NoteReference
Solvent-free POCl₃ chlorination0.5 mol (≈150 g)Low latent exotherm; in-situ Raman quench monitoring prevents P-Cl hydrolysis runaway [4]95% isolated yield, single filtration [4]
Continuous-flow benzylic bromination model30 mmol h⁻¹CCl₄-free MeCN system reduces toxic solvent load [9]Easily adapted for C-5 bromination stage [9]
Cu-catalysed sulfonamide coupling50 g APICu content <5 ppm after two acid washes; product crystallises directly from IPA/water78% batch yield [10]
TMPMgCl·LiCl magnesiation–Negishi25 gReaction at −40 °C in 10 L jacketed reactor; ZnCl₂ quench exotherm <4 °COverall 72% yield, Pd < 1 ppm [6]

Collectively, the data show that doubly halogenated pyrazolo[3,4-b]pyridines can be produced on pilot-plant scale with process mass intensities (PMI) <50 kg · kg⁻¹ API and halogenated solvent usage <10% of total mass, aligning with contemporary green-chemistry metrics.

XLogP3

2.5

Dates

Last modified: 08-16-2023

Explore Compound Types